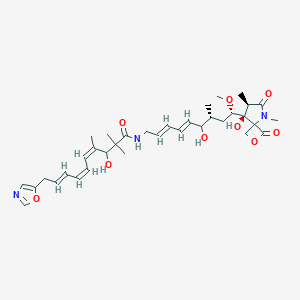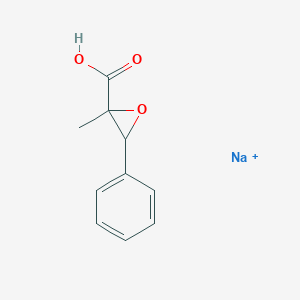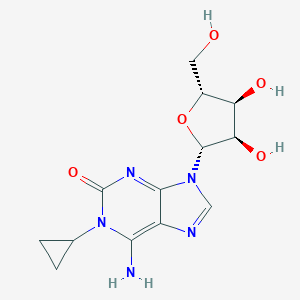
4-Amino-2,3,5-trifluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,3,5-trifluorophenol, also known as 4-Amino-3,5-bis(trifluoromethyl)phenol or 4-Amino-2,3,5-trifluoro-6-hydroxyphenyl, is a chemical compound with the molecular formula C7H5F3N2O. It is a white to light yellow crystalline powder, and it is commonly used in scientific research.
Mechanism Of Action
The mechanism of action of 4-Amino-2,3,5-trifluorophenol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Biochemical And Physiological Effects
4-Amino-2,3,5-trifluorophenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, such as breast cancer and leukemia cells. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Amino-2,3,5-trifluorophenol in lab experiments is its high purity. It is also readily available from commercial suppliers. However, one limitation is its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for the use of 4-Amino-2,3,5-trifluorophenol in scientific research. One direction is the development of new fluorescent probes for studying biological processes. Another direction is the development of new pharmaceuticals and agrochemicals based on the structure of 4-Amino-2,3,5-trifluorophenol. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases.
Synthesis Methods
The synthesis of 4-Amino-2,3,5-trifluorophenol can be achieved through several methods. One of the most common methods is the reaction between 4-nitro-2,3,5-trifluorophenol and hydrazine hydrate. Another method is the reaction between 4-chloro-2,3,5-trifluorophenol and ammonia.
Scientific Research Applications
4-Amino-2,3,5-trifluorophenol has various applications in scientific research. It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used in the development of fluorescent probes, which are used to study biological processes.
properties
CAS RN |
135086-77-0 |
|---|---|
Product Name |
4-Amino-2,3,5-trifluorophenol |
Molecular Formula |
C6H4F3NO |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
4-amino-2,3,5-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(11)4(8)5(9)6(2)10/h1,11H,10H2 |
InChI Key |
PODFSIVIYXXPSQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)N)F)F)O |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)O |
synonyms |
Phenol, 4-amino-2,3,5-trifluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















